molecular formula C15H22N2O3S B5849755 N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

Katalognummer B5849755
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: FZWPRMRDJZWYES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first synthesized in 2013 by AstraZeneca and gained FDA approval in 2015.

Wirkmechanismus

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide irreversibly binds to the mutant EGFR kinase domain, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival. It has a higher selectivity for mutant EGFR compared to wild-type EGFR, reducing the risk of toxicity and side effects.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR T790M mutations. It also reduces tumor growth and metastasis in mouse models of NSCLC. In clinical trials, it has been associated with significant improvements in progression-free survival and overall survival compared to chemotherapy or other EGFR TKIs.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its irreversible binding to the kinase domain, and its efficacy in NSCLC patients with T790M mutations. However, its high cost and limited availability may limit its use in some labs.

Zukünftige Richtungen

Future research directions for N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential in other EGFR-mutant cancers, and identifying biomarkers that can predict response to treatment. Additionally, efforts are underway to develop more potent and selective third-generation EGFR TKIs with improved pharmacokinetic profiles and reduced toxicity.

Synthesemethoden

The synthesis of N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide involves a multistep process starting with the reaction of 4-chloro-2-fluoroaniline with 1-azepanecarbonyl chloride to form N-[2-(1-azepanylcarbonyl)phenyl]-2-fluoroaniline. This intermediate is then reacted with N-methylmethanesulfonamide in the presence of a base to form N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been extensively studied for its efficacy in the treatment of NSCLC, particularly in patients with EGFR T790M mutations, which are resistant to first-generation EGFR TKIs. It has demonstrated significant clinical activity in these patients, with response rates of up to 61% in clinical trials.

Eigenschaften

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16(21(2,19)20)14-10-6-5-9-13(14)15(18)17-11-7-3-4-8-12-17/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWPRMRDJZWYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.